molecular formula C21H25N3O3S2 B2793656 (E)-4-(N,N-diethylsulfamoyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850903-03-6

(E)-4-(N,N-diethylsulfamoyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2793656
CAS No.: 850903-03-6
M. Wt: 431.57
InChI Key: YFQYACWYQWRAKN-QURGRASLSA-N
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Description

The compound (E)-4-(N,N-diethylsulfamoyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a benzamide derivative featuring a benzo[d]thiazole scaffold substituted with three methyl groups (at positions 3, 4, and 6) and a diethylsulfamoyl moiety at the para position of the benzamide ring. Such compounds are typically synthesized via condensation reactions involving enaminones or hydrazinecarbothioamides, as seen in analogous benzamide derivatives .

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2/c1-6-24(7-2)29(26,27)17-10-8-16(9-11-17)20(25)22-21-23(5)19-15(4)12-14(3)13-18(19)28-21/h8-13H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQYACWYQWRAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=C(C=C3S2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-4-(N,N-diethylsulfamoyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic molecule with potential biological activities. This article delves into its biological activity, focusing on its antitumor and antimicrobial properties, supported by recent research findings and data tables.

Structure and Properties

The compound is characterized by a unique structure that includes a sulfamoyl group and a benzothiazole moiety. Its chemical formula and molecular weight are crucial for understanding its interactions in biological systems.

Property Value
Molecular Formula C₁₈H₂₃N₃O₂S
Molecular Weight 343.46 g/mol
CAS Number Not available

Antitumor Activity

Recent studies indicate that compounds similar to the target molecule exhibit significant antitumor activity. For instance, derivatives of benzothiazole have shown potential in inhibiting the proliferation of cancer cells. In vitro assays demonstrated that certain benzothiazole derivatives had lower IC50 values, indicating higher potency against various cancer cell lines.

  • Study Findings : A study highlighted that compounds with similar structures had IC50 values ranging from 6.26μM6.26\,\mu M to 20.46μM20.46\,\mu M in different assay formats (2D vs. 3D) against lung cancer cell lines .
  • Mechanism of Action : The antitumor mechanism is believed to involve DNA binding, where these compounds preferentially bind to the minor groove of AT-rich DNA sequences, disrupting cellular replication processes.

Antimicrobial Activity

The antimicrobial properties of the compound were assessed against both Gram-positive and Gram-negative bacteria. The following results were observed:

  • In Vitro Testing : Compounds exhibiting structural similarities showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli. These studies utilized broth microdilution methods to determine the minimum inhibitory concentrations (MICs) .
Microorganism MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

Case Studies

  • Antitumor Efficacy : A study conducted on a series of benzothiazole derivatives revealed that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity against HepG2 liver cancer cells, with one compound showing an IC50 value of 8.5μM8.5\,\mu M .
  • Antimicrobial Testing : Another investigation into thiourea derivatives indicated that modifications such as halogen substitutions significantly improved antimicrobial activity against multidrug-resistant strains of Mycobacterium tuberculosis .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing thiazole derivatives. For instance, research on thiazole-based compounds has demonstrated their effectiveness against various bacterial and fungal strains. The molecular structure of (E)-4-(N,N-diethylsulfamoyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide suggests it may exhibit similar antimicrobial activity due to the presence of the thiazole moiety.

  • Case Study : A study evaluated the antimicrobial activity of thiazole derivatives against Gram-positive and Gram-negative bacteria using a turbidimetric method. The results indicated promising activity for several derivatives, suggesting that this compound could be a candidate for further investigation in this area .

Anticancer Potential

The compound's structural features also suggest potential applications in cancer therapy. Thiazole derivatives have been investigated for their anticancer properties, particularly against breast cancer cell lines.

  • Research Findings : In vitro studies have shown that certain thiazole-containing compounds exhibit significant cytotoxic effects against cancer cell lines such as MCF7 (human breast adenocarcinoma). The mechanism involves the inhibition of key cellular pathways critical for cancer cell survival .
  • Molecular Docking Studies : Molecular docking studies indicate that these compounds can effectively bind to specific targets involved in cancer progression, enhancing their potential as therapeutic agents .

Acetylcholinesterase Inhibition

Another promising application of this compound lies in its potential as an acetylcholinesterase inhibitor. This activity is particularly relevant for treating neurodegenerative diseases such as Alzheimer's disease.

  • Mechanism of Action : Compounds that inhibit acetylcholinesterase can increase acetylcholine levels in the brain, potentially improving cognitive function in Alzheimer's patients. Studies have demonstrated that thiazole derivatives possess strong inhibitory effects on acetylcholinesterase activity .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves multi-step reactions that allow for the modification of various functional groups to enhance biological activity.

  • Structure-Activity Relationship : Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Research has shown that modifications to the thiazole ring and sulfamoyl group can significantly impact antimicrobial and anticancer activities .

Future Directions and Research Opportunities

Given its diverse applications, future research should focus on:

  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and toxicity profiles of this compound.
  • Combination Therapies : Investigating the compound's effectiveness in combination with other known drugs to enhance therapeutic outcomes in cancer treatment.
  • Mechanistic Studies : Further elucidating the mechanisms by which this compound exerts its biological effects will provide insights into its potential use in clinical settings.

Comparison with Similar Compounds

N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, )

  • Structure : Contains a thiadiazole ring fused with isoxazole and benzamide.
  • Synthesis: Prepared via hydroxylamine hydrochloride and potassium carbonate in ethanol under reflux (70% yield) .
  • Physical Properties : Melting point (160°C), IR C=O stretch at 1606 cm⁻¹, and distinct ^1^H-NMR aromatic signals (δ 7.36–8.13) .
  • Key Differences : Lacks the diethylsulfamoyl group and benzo[d]thiazole scaffold present in the target compound.

N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g, )

  • Structure: Features a dimethylamino-acryloyl substituent on the thiadiazole ring.
  • Synthesis: Derived from enaminone intermediates with active methylene compounds (82% yield) .
  • Spectroscopy : IR bands at 1690 cm⁻¹ (C=O) and 1638 cm⁻¹ (conjugated C=O), with MS fragments at m/z 392 (M⁺) .
  • Comparison : Shares the benzamide-thiadiazole core but differs in substituent complexity and sulfamoyl group absence.

Sulfonamide/Sulfamoyl-Containing Derivatives

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (7–9, )

  • Structure : Incorporates sulfonyl groups and triazole-thione tautomers.
  • Synthesis : Formed via cyclization of hydrazinecarbothioamides in basic media .
  • Spectroscopy : IR confirms tautomeric forms (νC=S at 1247–1255 cm⁻¹; νNH at 3278–3414 cm⁻¹) .
  • Contrast : The target compound’s diethylsulfamoyl group (-SO₂NEt₂) differs in electronic and steric effects compared to aryl-sulfonyl groups.

Thiazolidinone-Benzamide Derivatives

(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide ()

  • Structure: Contains a thiazolidinone ring conjugated to the benzamide via a methylidene linker.
  • Synthesis : Uses carbodiimide coupling agents (EDC, HOBt) in DMF .
  • Functional Groups: The 2,4-dioxothiazolidinone moiety contrasts with the benzo[d]thiazole in the target compound.

Data Tables for Comparative Analysis

Table 1: Physical and Spectroscopic Properties

Compound Melting Point (°C) Yield (%) IR C=O (cm⁻¹) Key NMR Signals (δ, ppm) Reference
Target Compound N/A N/A ~1670–1690* Aromatic H: ~7.0–8.5* -
N-(5-Isoxazol-5-yl-...-benzamide (6) 160 70 1606 7.36–8.13 (m, Ar-H)
Compound 4g 200 82 1690, 1638 7.47–8.39 (m, Ar-H)
Compound 7–9 (triazole-thiones) N/A N/A 1247–1255 (C=S) NH: 3278–3414

*Predicted based on analogous compounds.

Table 2: Elemental Analysis

Compound C (%) H (%) N (%) S (%) Reference
Target Compound ~64–66* ~4–5* ~13–16* ~6–8* -
N-(5-Isoxazol-5-yl-...-benzamide (6) 62.06 3.47 16.08 9.20
Compound 4g 64.27 5.14 14.27 8.17
Compound 8a (thiadiazole-pyridine) 66.65 4.38 13.52 7.73

*Estimated from structural analogs.

Q & A

Q. Optimization strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance solubility of intermediates .
  • Temperature control : Exothermic steps (e.g., sulfamoylation) require cooling (0–5°C) to minimize side reactions .
  • Catalysts : Use of triethylamine or DMAP to accelerate acylation and reduce reaction time .

Basic: Which spectroscopic techniques are critical for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., diethylamino groups at δ 1.1–1.3 ppm) and confirms stereochemistry of the (E)-configured imine bond .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the aromatic and sulfamoyl regions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 487.18) and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation, particularly the planarity of the benzamide-thiazole system, critical for biological activity .
  • HPLC : Quantifies purity (>95% by reverse-phase C18 columns, UV detection at 254 nm) .

Advanced: How can contradictions in reported biological activities of similar benzamide derivatives be resolved?

Answer: Discrepancies often arise from:

  • Structural variations : Minor substituent changes (e.g., methoxy vs. ethoxy groups) alter target binding. For example, diethylsulfamoyl groups enhance solubility but may reduce membrane permeability compared to dimethyl analogs .
  • Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms can skew results. Standardize assays using IC₅₀ cross-validation across multiple models .
  • Purity thresholds : Impurities >5% (e.g., unreacted intermediates) can confound activity. Use preparative HPLC and quantify impurities via LC-MS .
  • Mechanistic studies : Perform molecular docking to predict binding to targets like tyrosine kinases or bacterial gyrase, followed by surface plasmon resonance (SPR) for affinity validation .

Advanced: What strategies improve yield in multi-step synthesis?

Answer:

Step Challenge Solution Yield Improvement
CyclizationLow regioselectivityUse Lewis acids (e.g., ZnCl₂) to direct ring formation 15–20%
SulfamoylationHydrolysis of sulfamoyl chlorideAnhydrous conditions, slow reagent addition 25–30%
CouplingPoor activation of carboxylic acidPre-activate with HOBt/DCC 20–25%

Q. Additional measures :

  • Intermediate purification : Flash chromatography after each step reduces carryover impurities .
  • Scale-up adjustments : Maintain stoichiometric ratios; excess reagents (1.2–1.5 equiv) compensate for side reactions .

Basic: What biological targets are hypothesized based on structural features?

Answer:

  • Enzyme inhibition : The sulfamoyl group mimics phosphate moieties, suggesting inhibition of kinases (e.g., EGFR) or phosphatases .
  • Antimicrobial activity : The benzo[d]thiazole moiety disrupts bacterial DNA gyrase or cell wall synthesis enzymes (e.g., penicillin-binding proteins) .
  • Anticancer potential : The planar benzamide-thiazole system may intercalate DNA or inhibit topoisomerases .

Q. Validation methods :

  • In vitro enzyme assays : Measure IC₅₀ against purified targets.
  • Cell-based viability assays : Use MTT or resazurin in cancer/ microbial models .

Advanced: How does stereochemistry influence reactivity and bioactivity?

Answer:

  • Reactivity : The (E)-configuration stabilizes the imine bond, reducing susceptibility to hydrolysis compared to (Z)-isomers .
  • Bioactivity :
    • Molecular docking : (E)-isomers exhibit better fit into hydrophobic kinase pockets due to reduced steric hindrance .
    • Pharmacokinetics : (E)-isomers show longer half-lives in metabolic stability assays (e.g., liver microsomes) .

Q. Analytical methods :

  • Chiral HPLC : Separates enantiomers using cellulose-based columns .
  • Circular Dichroism (CD) : Confirms absolute configuration in solution .

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